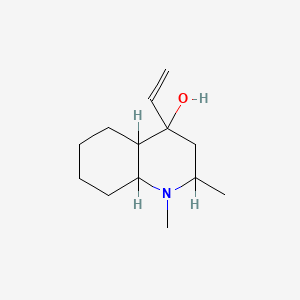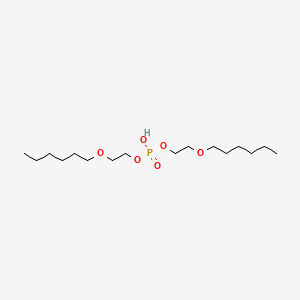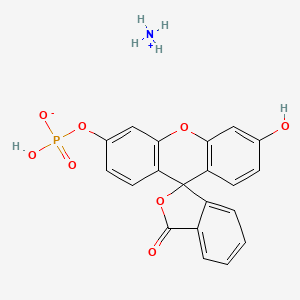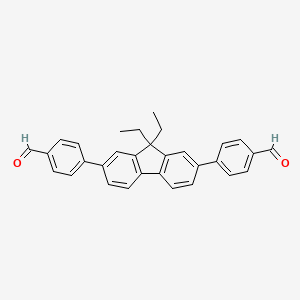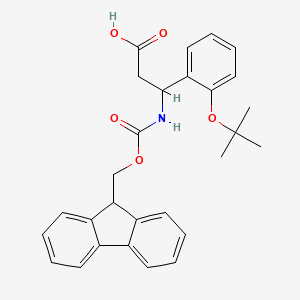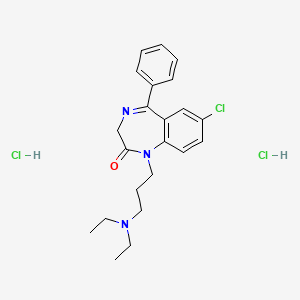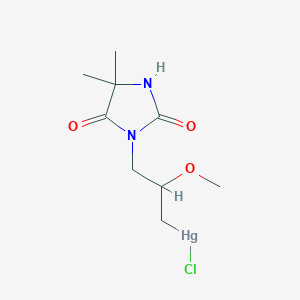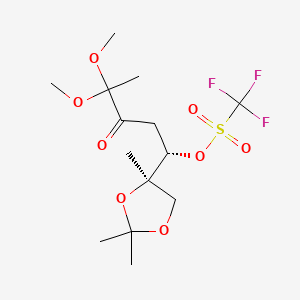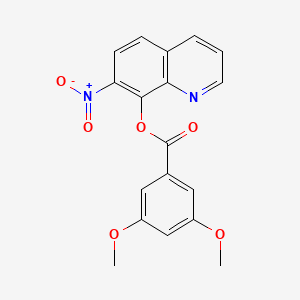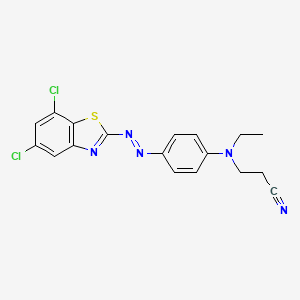
3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)phenyl)ethylamino)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile is a synthetic organic compound known for its vibrant red color and is commonly referred to as Disperse Red 153. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile typically involves the following steps:
Diazotization: The process begins with the diazotization of 5,7-dichloro-1,3-benzothiazole-2-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethylaniline in the presence of a base such as sodium acetate to form the azo compound.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.
Industry: Widely used in the textile industry for dyeing synthetic fibers, providing excellent color fastness and resistance to washing
Mecanismo De Acción
The mechanism of action of 3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile involves its interaction with cellular components. The compound’s azo group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. This interaction can result in antimicrobial effects by disrupting essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Disperse Red 1: Another azo dye with similar applications in the textile industry.
Disperse Orange 3: Known for its use in dyeing synthetic fibers and its vibrant orange color.
Disperse Yellow 7: Used in the textile industry for dyeing polyester and other synthetic fibers.
Uniqueness
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile is unique due to its specific chemical structure, which imparts excellent color fastness and resistance to washing. The presence of the benzothiazole ring enhances its stability and antimicrobial properties, making it a valuable compound in both industrial and research applications .
Propiedades
Número CAS |
25150-28-1 |
|---|---|
Fórmula molecular |
C18H15Cl2N5S |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile |
InChI |
InChI=1S/C18H15Cl2N5S/c1-2-25(9-3-8-21)14-6-4-13(5-7-14)23-24-18-22-16-11-12(19)10-15(20)17(16)26-18/h4-7,10-11H,2-3,9H2,1H3 |
Clave InChI |
IUDDBYNVUAFFAK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


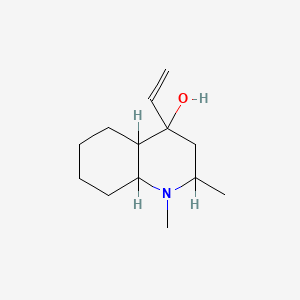
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
